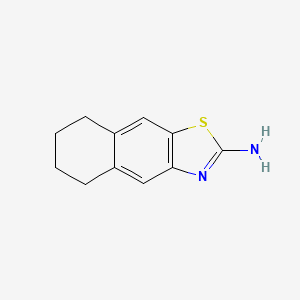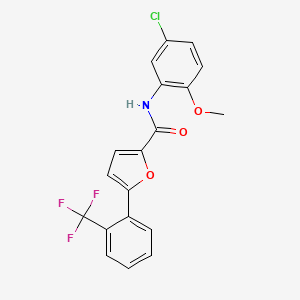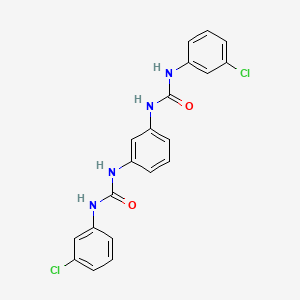
1,1'-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is a chemical compound with the molecular formula C20H16Cl2N4O2 and a molecular weight of 415.282 g/mol . This compound is part of a class of chemicals known as bis-ureas, which are characterized by the presence of two urea groups connected by a phenylene bridge. It is used primarily in research settings and has various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) typically involves the reaction of 1,3-phenylenediamine with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Oxidation and Reduction: The phenylene and chlorophenyl groups can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amines and carbon dioxide.
Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.
科学研究应用
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as an antimicrobial agent.
作用机制
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is not fully understood. its antimicrobial activity is believed to involve the inhibition of key enzymes in microbial cells. The compound may interact with the microbial cell membrane or intracellular targets, disrupting essential biological processes and leading to cell death .
相似化合物的比较
Similar Compounds
1,1’-(1,2-Phenylene)bis(3-(3-chlorophenyl)urea): Similar structure but with the phenylene bridge in a different position.
1,1’-(1,4-Phenylene)bis(3-(3-chlorophenyl)urea): Another isomer with the phenylene bridge in the para position.
Uniqueness
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in various applications, particularly in the development of new antimicrobial agents.
属性
CAS 编号 |
392708-66-6 |
|---|---|
分子式 |
C20H16Cl2N4O2 |
分子量 |
415.3 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C20H16Cl2N4O2/c21-13-4-1-6-15(10-13)23-19(27)25-17-8-3-9-18(12-17)26-20(28)24-16-7-2-5-14(22)11-16/h1-12H,(H2,23,25,27)(H2,24,26,28) |
InChI 键 |
FSQWYOPSUVDRCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)NC(=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




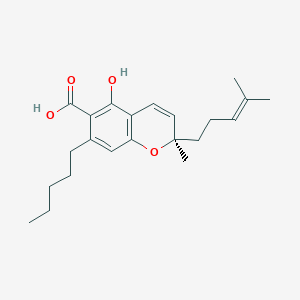
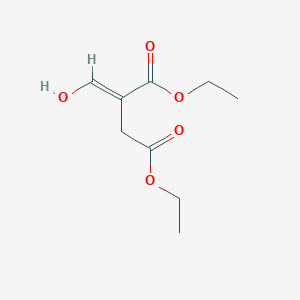
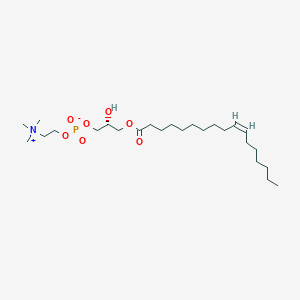
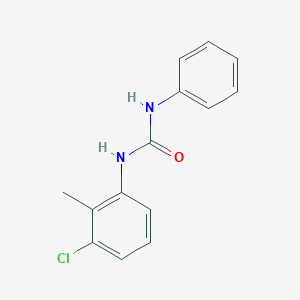

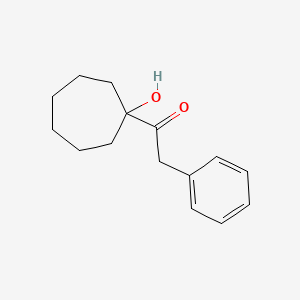
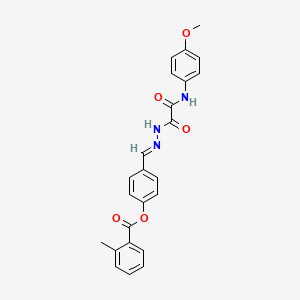
![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)

